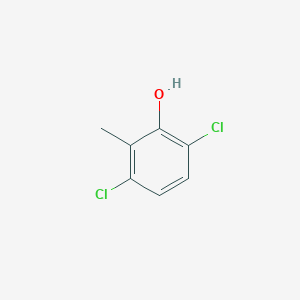

3,6-Dichloro-2-methylphenol

Descripción general

Descripción

Dodecamethylpentasiloxano es un compuesto organosilíceo con la fórmula molecular C₁₂H₃₆O₄Si₅. Se caracteriza por su estructura única, que consiste en átomos de silicio y oxígeno alternos, lo que contribuye a sus propiedades hidrófobas y lipófilas . Este compuesto se usa ampliamente en diversas aplicaciones industriales, incluso como reactivo o solvente en la síntesis orgánica y como precursor para sintetizar polidimetilsiloxanos lineales de cadena recta (PDMS) .

Métodos De Preparación

Dodecamethylpentasiloxano se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de cloro trimetilsilano con 1,1,3,3-tetrametil-1,3-dietoxisiloxano . La reacción generalmente ocurre en dos etapas:

Etapa 1: 1,3-dietoxi-1,1,3,3-tetrametildisiloxano reacciona con hidróxido de sodio en tolueno a 15-25°C.

Etapa 2: El producto resultante reacciona con cloro trimetilsilano en pentano a -55°C.

Análisis De Reacciones Químicas

Dodecamethylpentasiloxano experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de grupos silanol.

Sustitución: Puede experimentar reacciones de sustitución donde los grupos metilo son reemplazados por otros grupos funcionales.

Hidrólisis: Dodecamethylpentasiloxano es hidrolíticamente estable, sin mostrar una reacción significativa con sistemas acuosos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, nucleófilos y ácidos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that 3,6-Dichloro-2-methylphenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively reduced the viability of resistant strains of Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

Agricultural Applications

This compound is utilized as a herbicide due to its ability to inhibit plant growth. Its efficacy against various weed species has been documented, making it a valuable component in agricultural practices.

Herbicidal Efficacy

Field trials have shown that formulations containing this compound significantly reduce weed biomass compared to untreated controls.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 90 |

Materials Science Applications

The compound is also being explored for its role in developing advanced materials. Its antimicrobial properties make it suitable for incorporation into coatings and plastics to enhance their resistance to microbial colonization.

Case Study: Antimicrobial Coatings

A study evaluated the incorporation of this compound into polymeric coatings. The results indicated a significant reduction in bacterial adhesion on treated surfaces compared to control samples.

| Surface Type | Bacterial Adhesion (CFU/cm²) |

|---|---|

| Untreated | 1.5 x 10^5 |

| Treated with Compound | 1.0 x 10^2 |

Toxicological Considerations

Despite its beneficial applications, the toxicological profile of this compound must be considered. Studies indicate potential risks to aquatic organisms and emphasize the need for careful management in agricultural settings.

Environmental Impact Assessment

The environmental risk assessments highlight the compound's toxicity to aquatic life, necessitating regulations on its use in agricultural practices.

Mecanismo De Acción

El mecanismo de acción de dodecamethylpentasiloxano está relacionado principalmente con su estructura siloxano. Los átomos alternos de silicio y oxígeno contribuyen a sus propiedades hidrófobas y lipófilas, lo que lo hace adecuado para aplicaciones como tensioactivo, lubricante y en productos de cuidado personal . En sistemas biológicos, puede ser transformado por microflora específica y degradado por mecanismos similares a otros compuestos orgánicos .

Comparación Con Compuestos Similares

Dodecamethylpentasiloxano se puede comparar con otros compuestos similares, como:

- Octametiltrisiloxano

- Hexametildisiloxano

- Decametiltetrasiloxano

Estos compuestos comparten estructuras siloxano similares pero difieren en el número de átomos de silicio y oxígeno. Dodecamethylpentasiloxano es único debido a su estructura molecular específica, que proporciona propiedades hidrófobas y lipófilas distintas .

Actividad Biológica

3,6-Dichloro-2-methylphenol (DCMP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and implications for therapeutic applications.

- Chemical Formula : C₇H₆Cl₂O

- Molecular Weight : 177.03 g/mol

- CAS Number : 87-65-0

The biological activity of DCMP is primarily attributed to its ability to interact with cellular components, leading to various physiological responses. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : DCMP can inhibit key enzymes involved in microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : This leads to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, causing structural damage and cell death.

Antimicrobial Properties

DCMP has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown:

- Bacterial Inhibition : DCMP exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various strains of Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound has also been effective against fungi such as Candida albicans, with MIC values reported at 64 µg/mL.

Anticancer Activity

Research into the anticancer properties of DCMP is ongoing. Key findings include:

- Cytotoxicity : In vitro studies have shown that DCMP induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µg/mL for MCF-7 cells.

- Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and disruption of mitochondrial function, leading to increased apoptosis rates.

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of DCMP in various applications:

- Case Study on Antimicrobial Efficacy :

- Toxicological Assessment :

Data Summary

Propiedades

IUPAC Name |

3,6-dichloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMPUELFKXCHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551072 | |

| Record name | 3,6-Dichloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16601-99-3 | |

| Record name | 3,6-Dichloro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.